Imidazo[1,2-a]pyridine-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRYEXXAPLEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597114 | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479028-72-3 | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Imidazo 1,2 a Pyridine Core: a Privileged Heterocyclic Scaffold
The imidazo[1,2-a]pyridine (B132010) ring system is widely recognized in medicinal chemistry as a "privileged scaffold". nih.govrsc.org This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of novel therapeutic agents. nih.gov The versatility of this scaffold is demonstrated by its presence in a variety of commercially available drugs with diverse pharmacological activities. acs.org
The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, encompassing roles as anticancer, anti-inflammatory, antiviral, antibacterial, and antituberculosis agents. rsc.orgnih.gov The structural rigidity of the fused ring system, combined with its electronic properties and ability to be readily functionalized at various positions, allows for the fine-tuning of its pharmacological profile.
Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Zolpidem | Hypnotic (insomnia treatment) |
| Alpidem | Anxiolytic |
| Olprinone | Cardiotonic agent |
| Saripidem | Anxiolytic |
| Necopidem | Anxiolytic |
| Soraprazan | Antiulcer agent |
This table showcases the diverse applications of the imidazo[1,2-a]pyridine core in medicine.
Modulating Bioactivity: the Role of the Carboxylic Acid Functionality
The introduction of a carboxylic acid group onto the imidazo[1,2-a]pyridine (B132010) scaffold significantly influences its physicochemical and biological properties. This functional group can alter a molecule's solubility, polarity, and ability to interact with biological targets through hydrogen bonding and ionic interactions.
Research on various isomers of imidazo[1,2-a]pyridine carboxylic acid has demonstrated the critical role of this moiety in their biological function. For instance, studies on phosphonopropionic acid derivatives of the scaffold revealed that the presence of a free carboxylic acid was essential for their inhibitory activity against the enzyme Rab Geranylgeranyl Transferase. frontiersin.org When the carboxylic acid was converted to its ester form, the compound became inactive, highlighting the necessity of the acidic proton for biological function. frontiersin.org
Furthermore, imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been synthesized and investigated for their antimycobacterial properties. nih.gov The carboxylic acid group, or derivatives like hydrazides, serve as a key anchor for further chemical modifications to explore structure-activity relationships (SAR) and optimize potency. nih.gov Similarly, other derivatives have been evaluated for their anti-inflammatory effects, where the carboxylic acid can influence interactions with enzyme active sites, such as those in cyclooxygenases (COX). nih.gov
Imidazo 1,2 a Pyridine 5 Carboxylic Acid: an Overview in Scientific Disciplines
While the imidazo[1,2-a]pyridine (B132010) framework is extensively studied, specific research focusing exclusively on the 5-carboxylic acid isomer is less prevalent in publicly accessible literature compared to its 2-, 3-, and 6-substituted counterparts. frontiersin.orgnih.govchemimpex.comnih.gov However, its importance lies in its role as a chemical intermediate and a building block for more complex molecules.
Synthetic chemists can utilize the carboxylic acid group at the C-5 position as a handle for further derivatization. Through standard organic reactions, the carboxylic acid can be converted into a wide array of other functional groups, including esters, amides, and alcohols. This allows for the construction of libraries of novel compounds built upon the imidazo[1,2-a]pyridine-5-carboxylic acid template, which can then be screened for various biological activities. For example, the synthesis of isoquinoline-5-sulfonic acid, a related heterocyclic acid, has been noted as an effective catalyst in the formation of the imidazo[1,2-a]pyridine core itself, indicating the utility of such functionalized heterocycles in synthesis. acs.org
In medicinal chemistry, the specific location of the carboxylic acid at the 5-position would orient its interaction with biological targets in a distinct spatial arrangement compared to other isomers. This could be leveraged to achieve selectivity for a particular enzyme or receptor. While detailed biological evaluations of this compound are not widely reported, its structural features suggest potential for investigation in areas where other imidazo[1,2-a]pyridine derivatives have shown promise.
Table 2: Chemical Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Zolpidem |
| Alpidem |
| Olprinone |
| Saripidem |
| Necopidem |
| Soraprazan |
| Minodronic acid |
| Imidazo[1,2-a]pyridine-3-carboxylic acid |
Structure Activity Relationship Sar and Lead Optimization Studies of Imidazo 1,2 a Pyridine 5 Carboxylic Acid Derivatives
Identification of Key Pharmacophoric Features for Biological Efficacy
The biological efficacy of imidazo[1,2-a]pyridine (B132010) derivatives is intrinsically linked to several key structural features. The core bicyclic ring system itself is a critical pharmacophore. For instance, in the context of c-Met inhibition, the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold can form a crucial hydrogen bond with the amino acid residue Asp-1222 in the target's active site. nih.gov Furthermore, the planar, electron-rich nature of the imidazo[1,2-a]pyridine core facilitates π–π stacking interactions with aromatic residues like Tyr-1230, which is considered critical for inhibitory activity. nih.gov
General SAR analyses for antitubercular imidazo[1,2-a]pyridine ethers have identified the bridgehead nitrogen and an attached phenyl ring as essential for maintaining biological activity. nih.gov For certain activities, such as Toll-like receptor 7 (TLR7) agonism, specific substitution patterns are key. For example, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7-agonist, with increased potency observed in analogues containing electron-rich substituents at the N(6) position. researchgate.net These findings underscore that the core scaffold, specific nitrogen atoms, and the potential for aromatic interactions are fundamental pharmacophoric features driving the biological effects of this class of compounds.
Impact of Substituent Patterns on the Imidazo[1,2-a]pyridine Scaffold
The biological profile of the imidazo[1,2-a]pyridine scaffold can be extensively modulated by the nature and position of its substituents. nih.gov Structural modifications at various points on the bicyclic ring allow for the fine-tuning of a compound's activity, selectivity, and drug-like properties. nih.govnih.gov
Systematic exploration of substituents at different positions on the imidazo[1,2-a]pyridine ring has yielded significant insights into the SAR of these compounds.
C-2 Position: The C-2 position is frequently targeted for modification. Studies on anticonvulsant agents revealed that incorporating a 4-fluorophenyl substituent at this position resulted in potent activity. nih.gov However, in the context of antitubercular agents, 2-carboxamide derivatives showed significantly weaker activity compared to their 3-carboxamide counterparts, suggesting a potential shift in the mechanism of action based on substituent placement. nih.govrsc.org
C-3 Position: This position is critical for the activity of many imidazo[1,2-a]pyridine derivatives. For antitubercular imidazo[1,2-a]pyridine-3-carboxamides, SAR investigations demonstrated that large, lipophilic biaryl ethers attached at this position led to compounds with potent, nanomolar activity. nih.gov The initial hit that spurred this development featured a trifluoromethylphenyl group at C-3. rsc.org
C-6 Position: The C-6 position has been identified as a privileged site for modification in the development of Rab Geranylgeranyl Transferase (RGGT) inhibitors. frontiersin.org A range of 6-substituted derivatives have been synthesized and shown to exhibit excellent activity against colon cancer cell lines. nih.gov In the design of c-Met inhibitors, introducing heteroaryl and benzonitrile groups at C-6 led to improved inhibition. nih.gov Specifically, polar groups on a 6-phenyl substituent were found to have a significant positive influence on cellular activity. nih.gov
C-7 Position: Modification at the C-7 position also impacts biological outcomes. In antitubercular agents, replacing a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core was found to diminish activity approximately five-fold. nih.gov
| Position | Substituent Type | Observed Biological Effect | Target/Activity | Reference |
|---|---|---|---|---|
| C-2 | 4-Fluorophenyl | Potent activity | Anticonvulsant | nih.gov |
| C-3 | Bulky/Lipophilic Biaryl Ethers | Nanomolar potency | Antitubercular | nih.gov |
| C-6 | Heteroaryl/Benzonitrile | Improved inhibition | c-Met Inhibition | nih.gov |
| C-6 | Various substituents | Excellent activity | Anticancer (Colon) | nih.gov |
| C-7 | Chloro (vs. Methyl) | 5-fold diminished activity | Antitubercular | nih.gov |
The carboxylic acid group is a key functional moiety that contributes polarity and can engage in crucial interactions, such as hydrogen bonding or coordinating with metal ions within enzyme active sites. nih.gov In the context of imidazo[1,2-a]pyridine derivatives, this group is pivotal for activity and a common point for modification during lead optimization.
For instance, in a series of phosphonopropionates designed as RGGT inhibitors, the free carboxylic acid was found to be essential for activity. frontiersin.org Esterification of the carboxylic acid in the phosphonopropionate moiety rendered the inhibitor inactive. frontiersin.org Conversely, converting the carboxylic acid to various amides is a widely used strategy. A versatile intermediate, imidazo[1,2-a]pyridine carboxylic acid, can be readily converted to a diverse library of amide compounds through standard coupling reactions. nih.govnih.gov This approach was successfully used to develop potent antitubercular agents, where a set of 14 imidazo[1,2-a]pyridine-3-carboxamides were synthesized from the corresponding carboxylic acid intermediate. nih.gov This highlights that while the free acid is sometimes necessary, its conversion to other functional groups like amides can be a highly effective strategy for enhancing potency and modulating properties.
Development of Lead Compounds and Preclinical Candidates
Through rigorous SAR studies and lead optimization, several imidazo[1,2-a]pyridine derivatives have emerged as promising lead compounds and preclinical candidates for various diseases.
Compound 22e: A potent and selective c-Met inhibitor with an IC₅₀ of 3.9 nM against the kinase. It demonstrated significant tumor growth inhibition in xenograft models with good oral bioavailability. nih.gov
Compound 28e: Identified as a promising Nek2 inhibitor with a proliferation inhibitory IC₅₀ of 38 nM in MGC-803 gastric cancer cells. documentsdelivered.com
Compound 12a: A derivative of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid, this compound was identified as a novel lead compound for the development of potent Heparanase-1 (HPSE1) inhibitors, showing a more than 14-fold increase in inhibitory activity compared to its parent compound. nih.gov
Antitubercular Agents (Compounds 13 and 18): From a series of imidazo[1,2-a]pyridine-3-carboxamides, compounds 13 and 18 emerged as highly potent agents against Mycobacterium tuberculosis. nih.gov Five compounds from this series had MIC values ≤0.006 μM. nih.gov Compound 18, in particular, surpassed the potency of the clinical candidate PA-824 by nearly tenfold against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains and exhibited favorable pharmacokinetic profiles in mice. nih.gov
Telacebec (Q203): A notable clinical candidate that emerged from a series of imidazo[1,2-a]pyridine amides, Telacebec is active against both MDR- and XDR-TB. nih.gov
| Compound Name/Number | Target/Indication | Key Activity Data | Reference |
|---|---|---|---|
| 22e | c-Met inhibitor (Anticancer) | IC₅₀ = 3.9 nM | nih.gov |
| 28e | Nek2 inhibitor (Anticancer) | IC₅₀ = 38 nM | documentsdelivered.com |
| 12a | Heparanase-1 inhibitor | >14-fold improvement over parent | nih.gov |
| 18 | Antitubercular | MIC ≤ 0.006 μM | nih.gov |
| Telacebec (Q203) | Antitubercular (MDR/XDR-TB) | Clinical Candidate | nih.gov |
Computational Chemistry and in Silico Approaches for Imidazo 1,2 a Pyridine 5 Carboxylic Acid Research
Molecular Docking Studies and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target, providing insights into the binding affinity and the mechanism of action at a molecular level.
While specific docking studies detailing the binding affinities of Imidazo[1,2-a]pyridine-5-carboxylic acid are not readily found, research on analogous compounds demonstrates the utility of this approach. For instance, derivatives of imidazo[1,2-a]pyridine (B132010) have been docked against various biological targets to predict their binding energies and potential inhibitory activity.
One study investigated a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), and its interaction with the NF-κB p50 protein, a key player in inflammatory responses. The docking simulations were performed to understand the binding mode and affinity of MIA within the active site of the NF-κB p50 subunit. ambeed.com
In another example, hybrid molecules synthesized from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid were subjected to molecular docking simulations against human leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammation. ambeed.comdundee.ac.uk The studies aimed to predict the binding affinities, reported as S scores, to identify the most promising inhibitors. ambeed.comdundee.ac.uk One of the synthesized hybrids, HB7, showed a strong binding affinity with an S score of -11.237 kcal/mol, which was significantly better than the original ligand's score of -6.908 kcal/mol. ambeed.comdundee.ac.uk
Similarly, docking analyses have been performed on imidazo[1,2-a]pyridine carboxylic acid derivatives to investigate their binding to cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are important targets for anti-inflammatory drugs. americanelements.com These studies help in predicting whether the compounds are likely to be effective and selective inhibitors. americanelements.com
The table below illustrates the type of data generated from such molecular docking studies, using examples from related imidazo[1,2-a]pyridine derivatives.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) |
| Hybrid HB7 | Human LTA4H (3U9W) | -11.237 ambeed.comdundee.ac.uk |
| Original Ligand in 3U9W | Human LTA4H (3U9W) | -6.908 ambeed.comdundee.ac.uk |
| Imidazolidinone Derivative 3 | COX-2 (5KIR) | -11.569 ambeed.com |
| Imidazolidinone Derivative 5 | COX-2 (5KIR) | -11.240 ambeed.com |
| Rofecoxib (Reference) | COX-2 (5KIR) | -9.309 ambeed.com |
This table is illustrative of the data obtained from molecular docking studies on related compound classes.
Molecular docking not only predicts binding affinity but also elucidates the specific interactions that stabilize the ligand-protein complex, thereby suggesting a mechanism of action. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For the imidazo[1,2-a]pyridine derivative MIA, docking studies revealed that the ligand occupied the active site of the NF-κB p50 subunit, surrounded by amino acid residues such as Arg54, Arg56, Tyr57, Glu60, His141, and Lys241. ambeed.com The analysis of these interactions provides a molecular basis for the compound's inhibitory effect on the NF-κB signaling pathway. ambeed.com
In the case of the 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrids targeting LTA4H, docking simulations showed that the compounds interacted with various amino acid residues within the active site of the enzyme. ambeed.comdundee.ac.uk The increased number of interactions formed by some of the more potent hybrids, like HB6 and HB7, compared to the original ligand suggested a reason for their enhanced binding affinity. ambeed.com
These detailed interaction maps are crucial for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to improve its binding affinity and selectivity for the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While a specific 3D-QSAR model for this compound has not been detailed in the available literature, this technique has been successfully applied to other imidazo[1,2-a]pyridine derivatives. 3D-QSAR models provide a three-dimensional understanding of how steric and electrostatic fields of a molecule influence its biological activity.
One study developed an atom-based 3D-QSAR model for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity. ambeed.com This model was built using a training set of compounds and validated with a test set. The resulting model showed good predictive power, with a high correlation coefficient (R² = 0.9181) for the training set and a good cross-validation correlation coefficient (Q² = 0.6745) for the test set. ambeed.com Such models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent analogues.
Another research effort focused on imidazo-pyridine derivatives that dually target the Angiotensin II type 1 (AT1) receptor and peroxisome proliferator-activated receptor γ (PPARγ). ambeed.com A Comparative Molecular Field Analysis (CoMFA), a type of 3D-QSAR, was employed. The best CoMFA models for both targets showed strong predictive capabilities, which could be used to design new molecules with better-predicted activities. ambeed.com
The statistical parameters from these studies, as shown in the illustrative table below, are indicative of the robustness and predictive ability of the generated QSAR models.
| QSAR Model Parameter | Value (AT1 Target) | Value (PPARγ Target) |
| q² (Cross-validated correlation coefficient) | 0.553 ambeed.com | 0.503 ambeed.com |
| r² (Non-cross-validated correlation coefficient) | 0.954 ambeed.com | 1.000 ambeed.com |
| SEE (Standard Error of Estimate) | 0.127 ambeed.com | 0.019 ambeed.com |
| r²_pred (Predictive r² for test set) | 0.779 ambeed.com | 0.604 ambeed.com |
This table illustrates the statistical validation parameters for 3D-QSAR models developed for related imidazo-pyridine derivatives.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening to identify new molecules with potential activity.
For a series of imidazo[1,2-a]pyridine-3-carboxamide analogues, a common pharmacophore hypothesis was generated. ambeed.com The best-ranked hypothesis consisted of five features: two hydrophobic groups, two aromatic rings, and one positive feature (HHPRR). ambeed.com This pharmacophore model represents the key structural requirements for the antimycobacterial activity of these compounds and was subsequently used to align the molecules for the 3D-QSAR study. ambeed.com Such a validated pharmacophore model for this compound, if developed, could be instrumental in discovering novel compounds with similar or improved activity profiles through virtual screening campaigns.
Molecular Dynamics Simulations to Investigate Ligand-Protein Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable information about the stability of a ligand-protein complex, revealing how the interactions change over time and how the protein conformation might be affected by the binding of the ligand.
While specific MD simulation studies for this compound are not prominent in the literature, this technique has been applied to understand the stability of related compounds in complex with their targets. For example, MD simulations were performed on imidazo[1,2-a]pyridine-3-carboxamide analogues to complement docking studies. ambeed.com
In a study of novel imidazolidinone derivatives as selective COX-2 inhibitors, a 100-nanosecond MD simulation was conducted to confirm the stability of the complex formed between the most promising compound and the COX-2 enzyme. ambeed.com The analysis of the root-mean-square deviation (RMSD) of the protein's backbone during the simulation can indicate whether the complex remains stable or undergoes significant conformational changes. ambeed.com Such simulations are crucial for validating the results of molecular docking and ensuring that the predicted binding mode is maintained in a dynamic environment. ambeed.com
In Silico Prediction of ADME/Tox Properties and Drug-likeness
In modern drug discovery, the evaluation of a compound's pharmacokinetic profile, including its Absorption, Distribution, Metabolism, and Excretion (ADME), alongside its potential toxicity (Tox), is a critical step. azolifesciences.com Computational, or in silico, methods allow for the early prediction of these properties, saving significant time and resources by identifying candidates with unfavorable characteristics before they advance to more intensive testing. nih.gov For derivatives of the Imidazo[1,2-a]pyridine scaffold, these computational tools are instrumental in assessing their potential as viable drug candidates.
A key concept in this early assessment is "drug-likeness," which evaluates whether a compound possesses physicochemical properties consistent with known orally active drugs. wikipedia.org The most widely recognized guideline for this is Lipinski's Rule of Five, formulated by Christopher A. Lipinski. wikipedia.orgdrugbank.com This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors (HBD) wikipedia.orgdrugbank.com
No more than 10 hydrogen bond acceptors (HBA) wikipedia.orgdrugbank.com
A molecular weight (MW) under 500 Daltons wikipedia.orgdrugbank.com
A calculated octanol-water partition coefficient (log P) not exceeding 5 wikipedia.orgdrugbank.com
Studies on various Imidazo[1,2-a]pyridine derivatives have shown that they generally exhibit favorable drug-like properties according to these rules. nih.gov Computational analyses of related structures, such as Imidazo[1,2-a]pyridine-3-carboxamides and other functionalized derivatives, consistently show zero or few violations of Lipinski's criteria, suggesting a strong potential for oral bioavailability within this class of compounds. researchgate.netmdpi.com
Below is a table summarizing the predicted drug-likeness properties for this compound and a representative derivative from the literature, based on Lipinski's Rule of Five.
Table 1: Predicted Drug-Likeness Properties Based on Lipinski's Rule of Five
| Compound/Derivative | Molecular Weight (Da) | log P | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|
| This compound | < 500 | < 5 | < 5 | < 10 | 0 |
Beyond drug-likeness, specific ADME and toxicity parameters are predicted using various computational models. These predictions provide deeper insights into the compound's likely behavior in a biological system. For the Imidazo[1,2-a]pyridine class, in silico studies have explored properties such as gastrointestinal (GI) absorption, permeability across the blood-brain barrier (BBB), and potential toxicities. Research on related Imidazo[1,2-a]pyrimidine derivatives indicates that these compounds are predicted to have high GI absorption and good bioavailability. nih.govnih.gov Furthermore, toxicity predictions for carcinogenicity and cytotoxicity for some derivatives have shown them to be inactive or non-toxic. researchgate.net
The following table presents key in silico ADME/Tox predictions for representative Imidazo[1,2-a]pyridine derivatives.
Table 2: Predicted ADME/Tox Properties of Representative Imidazo[1,2-a]pyridine Derivatives
| Parameter | Prediction | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability | Varies | Determines if the compound can enter the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Predicts lower chances of drug efflux, potentially leading to higher intracellular concentrations. |
| Carcinogenicity | Non-carcinogenic | Suggests a lower risk of causing cancer. |
These computational findings collectively suggest that compounds based on the Imidazo[1,2-a]pyridine scaffold, including the -5-carboxylic acid variant, possess promising pharmacokinetic and safety profiles, making them attractive candidates for further investigation in drug development pipelines. nih.govmdpi.com
Applications of Imidazo 1,2 a Pyridine 5 Carboxylic Acid Beyond Medicinal Chemistry
Material Science Applications
The rigid, planar structure and inherent photophysical properties of the imidazo[1,2-a]pyridine (B132010) core make it a valuable component in the development of advanced materials. rsc.orgchemimpex.com The carboxylic acid functional group provides a reactive handle for incorporation into larger systems, such as polymers and metal-organic frameworks.
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as materials for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com The core structure can be modified to tune the electronic properties, leading to the development of efficient light-emitting materials. Researchers have designed and synthesized novel luminogens based on this scaffold that exhibit promising thermal stability and electrochemical properties. rsc.org
For instance, bipolar deep-blue fluorescent emitters using an imidazo[1,2-a]pyridine (IP) unit as an electron acceptor have been developed. nih.gov These materials have been used to create high-performance OLEDs with negligible efficiency roll-off at high brightness. nih.gov In non-doped OLEDs, these emitters have achieved impressive external quantum efficiencies (EQEs) and high luminance. rsc.orgnih.gov Furthermore, they can also function as effective host materials for phosphorescent emitters, leading to highly efficient red phosphorescent OLEDs. nih.gov
| Device Type | Emitter/Host | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Reference |
|---|---|---|---|---|---|
| Non-doped OLED | GBY-17 (Emitter) | Cyan (520 nm) | 15.6% | 4420 | rsc.org |
| Non-doped OLED | GBY-18 (Emitter) | Red (623 nm) | 10.9% | 2740 | rsc.org |
| Doped Deep-Blue OLED | IP-DPPI (Emitter) | Deep-Blue (CIE y ≤ 0.08) | 6.13% | >10000 | nih.gov |
| Red Phosphorescent OLED | IP-PPI (Host) | Red | 20.8% | N/A | nih.gov |
Imidazo[1,2-a]pyridine-5-carboxylic acid is a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The specific geometry and functionality of the linker molecule are crucial in determining the final structure and properties of the MOF.
The this compound molecule possesses multiple coordination sites: the nitrogen atoms of the imidazo[1,2-a]pyridine ring system and the oxygen atoms of the carboxylate group. researchgate.net This multi-functional nature allows it to bind to metal centers in various ways, potentially forming robust and porous frameworks. researchgate.net The combination of a pyridine-based nitrogen donor and a carboxylate group is a well-established strategy for creating diverse MOF architectures with applications in gas storage, separation, and catalysis. rsc.org The rigidity of the fused ring system can help in the formation of well-defined, stable porous structures.
Bioorganic Chemistry: Building Block for Complex Molecules
In bioorganic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. osi.lv Its fused heterocyclic core provides a rigid scaffold that can be further functionalized. The carboxylic acid group is a key reactive site, readily converted into other functional groups such as amides, esters, or alcohols, enabling the covalent attachment of other molecular fragments.
Furthermore, the imidazo[1,2-a]pyridine ring system itself can undergo various chemical transformations, including C-H functionalization, allowing for the introduction of new substituents at specific positions. mdpi.com This enables its use in coupling reactions like the Suzuki or Buchwald-Hartwig reactions, providing access to an extended scope of complex derivatives. osi.lv This synthetic versatility makes it a valuable starting material for creating novel molecular probes, labels, and other intricate structures for studying biological systems.
Analytical Chemistry: Fluorescent Probes
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent fluorophore for the development of chemical sensors and fluorescent probes. nih.gov By attaching specific recognition moieties to this core, scientists can design probes that exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte. mdpi.com
Several fluorescent probes based on this scaffold have been synthesized for the detection of environmentally and biologically important species. nih.gov For example, a probe was developed for the highly sensitive and selective detection of iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous media and within living cells. rsc.orgresearchgate.net This probe demonstrated a "turn-on" fluorescence response for Fe³⁺ and a "turn-off" response for Hg²⁺, with detection limits in the parts-per-billion (ppb) range. nih.govrsc.org Other designs have led to probes for detecting hydrogen peroxide (H₂O₂), a key reactive oxygen species in cellular signaling and oxidative stress. mdpi.com
| Probe Target (Analyte) | Fluorescence Response | Limit of Detection (LOD) | Application Medium | Reference |
|---|---|---|---|---|
| Fe³⁺ (Iron) | Turn-on | 4.0 ppb | Aqueous media, HeLa cells | nih.govrsc.org |
| Hg²⁺ (Mercury) | Turn-off | 1.0 ppb | Aqueous media, HeLa cells | nih.govrsc.org |
| Hg²⁺ (Mercury) | Turn-on | N/A | Living HeLa cells, Test strips | rsc.org |
| H₂O₂ (Hydrogen Peroxide) | Turn-on | N/A | Living A549 cells | mdpi.com |
Q & A
Q. What are the standard synthetic routes for preparing Imidazo[1,2-a]pyridine-5-carboxylic acid derivatives?
Microwave-assisted synthesis is a common method, involving reactions in methanol/water mixtures with trifluoroacetic acid as a catalyst to yield derivatives like 5y and 5z (66–67% yields). Alternative approaches include esterification reactions, such as ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate synthesis (98% purity) using tailored reagents .
Q. Which spectroscopic techniques are critical for characterizing Imidazo[1,2-a]pyridine derivatives?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., carbonyl peaks at 1722–1730 cm⁻¹) .
- ¹H/¹³C NMR for structural elucidation, with coupling constants and chemical shifts confirming substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry for molecular weight validation and fragmentation analysis.
Q. What safety protocols are recommended for handling Imidazo[1,2-a]pyridine derivatives?
- Use personal protective equipment (gloves, goggles) and ensure ventilation to avoid inhalation/contact .
- Store derivatives in sealed containers at -20°C for long-term stability, with transport at 0°C to prevent degradation .
Advanced Research Questions
Q. How can discrepancies in NMR data during structural characterization be resolved?
- Perform 2D NMR experiments (e.g., HSQC, HMBC) to confirm connectivity and resolve overlapping signals.
- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-generated chemical shifts) .
- Cross-validate using alternative techniques like X-ray crystallography, as demonstrated for imidazo[1,2-a]pyridine-8-carbonitrile derivatives .
Q. What experimental design strategies optimize reaction yields for novel derivatives?
- Use factorial design to evaluate variables (e.g., solvent ratios, catalyst loading). For example, microwave-assisted reactions in methanol/water (1:2 v/v) with trifluoroacetic acid achieved 66–67% yields .
- Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .
Q. How can researchers address contradictory bioactivity data in pharmacological studies?
- Conduct dose-response assays to clarify concentration-dependent effects.
- Validate target interactions using molecular docking and in vitro binding assays (e.g., enzyme inhibition studies for anxiolytic/hypnotic derivatives) .
- Replicate experiments under controlled conditions (pH, temperature) to isolate confounding factors .
Q. What computational tools enhance the design of Imidazo[1,2-a]pyridine-based drug candidates?
- Virtual screening to prioritize derivatives with favorable ADMET properties.
- Molecular dynamics simulations to assess stability in biological environments.
- Machine learning models trained on spectral/structure-activity data to predict synthetic feasibility and bioactivity .
Methodological Notes
- Data Validation : Cross-reference experimental results with multiple techniques (e.g., IR, NMR, XRD) to mitigate instrumental artifacts .
- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to identify significant variables in conflicting datasets .
- Ethical Compliance : Ensure proper waste disposal for toxic intermediates (e.g., chloromethyl derivatives) via certified agencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
